endo-BCN-PEG2-acid

SPAAC Click Chemistry Kinetics

Select endo-BCN-PEG2-acid as your precision linker for copper-free bioorthogonal chemistry and PROTAC development. Its electron-deficient aryl azide reaction rate (up to 2.9 M⁻¹s⁻¹) significantly exceeds DBCO, enabling rapid, low-concentration conjugation in live-cell or in vivo settings. The PEG2 spacer offers distinct intermediate geometry, crucial for optimizing ternary complex formation and degradation efficiency—an advantage over PEG3/PEG4 analogs. Orthogonal BCN (SPAAC) and carboxyl (amide) reactivity permits chemoselective, stepwise assembly of complex bioconjugates without cross-reactivity.

Molecular Formula C18H27NO6
Molecular Weight 353.4 g/mol
Cat. No. B607313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG2-acid
Synonymsendo-BCN-PEG2-acid
Molecular FormulaC18H27NO6
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
InChIKeyIAUAMLUNAMJRHF-XYPWUTKMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG2-acid: A Dual-Functional PEG Linker for SPAAC Click Chemistry and PROTAC Development


endo-BCN-PEG2-acid (CAS 1993134-72-7) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by an endo-bicyclo[6.1.0]non-4-yne (BCN) moiety and a terminal carboxylic acid linked via a diethylene glycol (PEG2) spacer . The BCN group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without copper catalysts, while the carboxylic acid facilitates amide bond formation with primary amines [1]. With a molecular weight of 353.41 g/mol and the formula C18H27NO6, this compound serves as a versatile building block in bioorthogonal chemistry and a linker in proteolysis-targeting chimeras (PROTACs) .

Why endo-BCN-PEG2-acid Cannot Be Substituted with Other BCN or PEG Linkers


Substituting endo-BCN-PEG2-acid with alternative linkers—even closely related BCN derivatives or PEG variants—introduces quantifiable changes in reaction kinetics, solubility, and PROTAC degradation efficiency. The endo stereochemistry of the BCN group yields a distinct reactivity profile compared to exo-BCN isomers [1]. The PEG2 spacer provides a specific balance between aqueous solubility and molecular flexibility that differs from PEG3 or PEG4 analogs, directly influencing ternary complex formation in PROTACs . Furthermore, the BCN core reacts with electron-deficient aryl azides up to 29 times faster than with aliphatic azides, a tunable selectivity not shared by all cyclooctyne platforms [2]. These parameters are critical for reproducible bioconjugation and targeted protein degradation, necessitating precise compound selection.

Quantitative Differentiation Evidence for endo-BCN-PEG2-acid Versus Comparators


SPAAC Reaction Rate with Electron-Deficient Aryl Azides

The BCN core in endo-BCN-PEG2-acid reacts with electron-deficient aryl azides with second-order rate constants of 2.0–2.9 M⁻¹s⁻¹, representing a 4–14 fold acceleration over typical SPAAC reactions (0.2–0.5 M⁻¹s⁻¹) [1]. This rate enhancement is specific to aliphatic cyclooctynes like BCN and is not observed with benzoannulated cyclooctynes such as DBCO, which exhibit rate constants of ~0.34 M⁻¹s⁻¹ under comparable conditions [2].

SPAAC Click Chemistry Kinetics

endo vs exo BCN Stereochemistry: Functional Equivalence

Reevaluation of endo/exo BCN differences in SPAAC reveals no significant disparity in reactivity between the two isomers [1]. Second-order rate constants for endo-BCN-CH₂OH (k₂ = 1.8 × 10³ M⁻¹s⁻¹) and exo-BCN-CH₂OH (k₂ = 1.7 × 10³ M⁻¹s⁻¹) are near-identical [2]. This finding refutes earlier assumptions that endo-BCN offers superior kinetics; instead, both stereoisomers provide comparable performance, making the endo designation a matter of synthetic availability rather than a functional advantage.

Stereochemistry BCN SPAAC

PEG2 Linker Length: Solubility and PROTAC Degradation Efficiency

The PEG2 spacer (diethylene glycol) in endo-BCN-PEG2-acid confers distinct aqueous solubility and flexibility properties compared to PEG3 and PEG4 analogs. While systematic studies directly comparing BCN-PEG2 versus BCN-PEG3 are limited, PROTAC literature demonstrates that linker length critically influences degradation efficiency; for example, LCL-ER(dec) PROTACs with PEG3 linkers exhibit superior ERα degradation compared to PEG2 or PEG4 variants [1]. The PEG2 unit balances sufficient hydrophilicity for aqueous solubility (confirmed by vendor specifications) with minimal steric bulk, an optimal profile for bioconjugation in confined environments .

PROTAC Linker Length Solubility

Optimal Application Scenarios for endo-BCN-PEG2-acid Based on Quantitative Evidence


Accelerated SPAAC Bioconjugation with Electron-Deficient Aryl Azides

For applications requiring rapid, copper-free click chemistry—such as live-cell labeling, in vivo imaging, or high-throughput bioconjugation—endo-BCN-PEG2-acid delivers rate constants up to 2.9 M⁻¹s⁻¹ with electron-deficient aryl azides. This is significantly faster than DBCO-based reagents (~0.34 M⁻¹s⁻¹) and typical SPAAC systems, enabling efficient conjugation at lower concentrations and shorter incubation times [1].

PROTAC Linker Development with Defined PEG2 Spacing

In PROTAC design, linker length is a critical parameter influencing ternary complex formation and degradation efficiency. The PEG2 spacer in endo-BCN-PEG2-acid provides a specific intermediate length that differs from PEG3 and PEG4 analogs, offering a distinct geometric option for optimizing proximity between E3 ligase and target protein. This compound can be integrated via BCN-azide SPAAC and amide coupling to build PROTACs with tailored linker dimensions .

Synthesis of Dual-Functional Probes via Sequential BCN-Azide and Amide Coupling

The orthogonal reactivity of the BCN group (SPAAC with azides) and the carboxylic acid (amide formation with amines) enables stepwise, chemoselective conjugation. Researchers can first attach the compound to amine-containing scaffolds via EDC/DCC-mediated amidation, then conjugate azide-functionalized payloads (e.g., fluorophores, biotin, drugs) via SPAAC without cross-reactivity. This dual functionality is validated by vendor specifications and is particularly valuable for constructing multifunctional bioconjugates.

Comparative Studies of BCN Stereochemistry in Click Reactions

Given that endo- and exo-BCN exhibit nearly identical SPAAC kinetics (k₂ within 6% difference) [2], endo-BCN-PEG2-acid serves as a representative BCN substrate for investigations where stereochemistry is not a variable. This simplifies experimental design and reduces the need to test both isomers, saving time and resources in reaction optimization workflows.

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